3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)-

Vue d'ensemble

Description

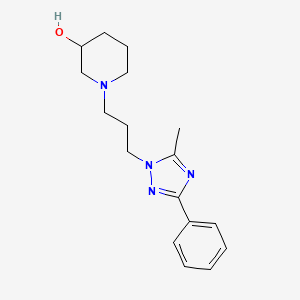

3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a piperidinol core substituted with a propyl chain linked to a triazole ring, which is further substituted with a methyl and phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.

Attachment of the Propyl Chain: The triazole ring is then alkylated with a propyl halide in the presence of a base such as potassium carbonate.

Formation of the Piperidinol Core: The final step involves the nucleophilic substitution reaction where the triazole-propyl intermediate reacts with piperidinol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidinol core can be oxidized to form a ketone or aldehyde.

Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.

Substitution: The phenyl group on the triazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 3-piperidinone derivatives.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.

Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The piperidinol core may interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Similar in structure but contains a pyrazole ring instead of a triazole ring.

Piperidine Derivatives: Various piperidine derivatives with different substituents on the piperidine ring.

Uniqueness

The uniqueness of 3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a piperidinol core with a triazole ring and phenyl group makes it a versatile compound for various applications in medicinal chemistry and pharmacology.

Activité Biologique

3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- is a compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)-

- Molecular Formula : C17H24N4O

- Molecular Weight : 300.4 g/mol

Biological Activity Overview

Research has indicated that compounds containing piperidine and triazole moieties exhibit significant biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

A study evaluating various piperidine derivatives demonstrated that compounds similar to 3-Piperidinol exhibited notable antimicrobial properties against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .

| Compound | Bacterial Strains Tested | MIC (µg/mL) |

|---|---|---|

| 3-Piperidinol | Staphylococcus aureus | 15 |

| 3-Piperidinol | Escherichia coli | 10 |

| Reference Antibiotic | Staphylococcus aureus | 25 |

| Reference Antibiotic | Escherichia coli | 20 |

Anti-Tuberculosis Activity

Another significant finding was the anti-tuberculosis activity of related piperidinol compounds. One study reported that specific derivatives showed MIC values as low as 1.5 µg/mL against Mycobacterium tuberculosis. However, some derivatives exhibited side effects in vivo, highlighting the need for careful optimization .

Structure-Activity Relationship (SAR)

The biological activity of 3-Piperidinol can be attributed to its structural features. The presence of the triazole ring is particularly crucial for enhancing its pharmacological properties. Modifications to the piperidine core can significantly affect the compound's efficacy and safety profiles.

Key Findings from SAR Studies

- Hydroxyl Group : Essential for maintaining activity; replacement with other functional groups often leads to decreased efficacy.

- Triazole Substitution : Variations in substituents on the triazole ring can enhance or diminish biological activity.

Case Studies

Several case studies have documented the synthesis and evaluation of piperidine derivatives with triazole components:

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy of synthesized piperidine derivatives.

- Methods : Compounds were tested against various pathogens using standard agar diffusion methods.

- Results : Compounds showed promising activity against both Gram-positive and Gram-negative bacteria.

-

Anti-Tuberculosis Evaluation :

- Objective : To assess the anti-tuberculosis potential of selected piperidinol derivatives.

- Methods : In vitro testing against M. tuberculosis was conducted.

- Results : Identified several candidates with low MIC values but noted adverse effects in animal models.

Propriétés

IUPAC Name |

1-[3-(5-methyl-3-phenyl-1,2,4-triazol-1-yl)propyl]piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O/c1-14-18-17(15-7-3-2-4-8-15)19-21(14)12-6-11-20-10-5-9-16(22)13-20/h2-4,7-8,16,22H,5-6,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOFGODMYJOCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CCCN2CCCC(C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993426 | |

| Record name | 1-[3-(5-Methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72570-66-2 | |

| Record name | 4-(Hydroxy-3-piperidylpropyl)-5-methyl-2-phenyltriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072570662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(5-Methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.